REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[NH2:5][CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.CCN(C(C)C)[CH:15]([CH3:17])[CH3:16]>C(Cl)Cl>[CH2:1]([N:5]([CH2:17][CH:15]=[CH2:16])[CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
NCC=1SC=CC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 14 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The moderately exothermic reaction
|
Type
|
CUSTOM
|
Details
|
after 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled by means of an ice bath
|
Type
|
CUSTOM
|
Details
|
This precipitate (45 g) is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The organic layer is evaporated
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
is removed by filtration
|
Type
|
FILTRATION
|
Details
|
The EtOAc solution is filtered over SiO2
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(CC=1SC=CC1)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 801.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |